1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 899999-44-1
VCID: VC4591936
InChI: InChI=1S/C19H17ClN6O2/c1-3-27-14-8-5-12(6-9-14)18-22-19(28-24-18)16-17(21)26(25-23-16)15-10-13(20)7-4-11(15)2/h4-10H,3,21H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N
Molecular Formula: C19H17ClN6O2
Molecular Weight: 396.84

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

CAS No.: 899999-44-1

Cat. No.: VC4591936

Molecular Formula: C19H17ClN6O2

Molecular Weight: 396.84

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine - 899999-44-1

Specification

CAS No. 899999-44-1
Molecular Formula C19H17ClN6O2
Molecular Weight 396.84
IUPAC Name 3-(5-chloro-2-methylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Standard InChI InChI=1S/C19H17ClN6O2/c1-3-27-14-8-5-12(6-9-14)18-22-19(28-24-18)16-17(21)26(25-23-16)15-10-13(20)7-4-11(15)2/h4-10H,3,21H2,1-2H3
Standard InChI Key XGNXWXHZEOXPEP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(5-chloro-2-methylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine (CAS No. 899999-44-1) features a 1,2,3-triazole ring linked to a 1,2,4-oxadiazole moiety, both substituted with aromatic groups. The triazole component is bonded to a 5-chloro-2-methylphenyl group at position 1 and an amine group at position 5. The oxadiazole ring connects to a 4-ethoxyphenyl substituent, introducing ether functionality .

Key Structural Attributes:

  • Triazole Ring: Serves as a hydrogen bond acceptor/donor, enhancing interactions with biological targets.

  • Oxadiazole Moiety: Contributes to metabolic stability and aromatic stacking potential.

  • Chlorine and Methoxy Groups: Electron-withdrawing and donating effects modulate reactivity and solubility.

The molecular formula is C₁₉H₁₇ClN₆O₂, with a molar mass of 396.84 g/mol .

Synthesis and Optimization

Synthetic Pathways

The compound’s synthesis typically involves multi-step protocols combining click chemistry and heterocyclic condensation:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the 5-chloro-2-methylphenyl azide to a propargylamine intermediate.

  • Oxadiazole Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives forms the 1,2,4-oxadiazole ring.

  • Etherification: Introduction of the ethoxy group via nucleophilic substitution on 4-hydroxyphenyl precursors .

Critical Reaction Conditions:

  • Temperature: 80–100°C for cycloadditions

  • Catalysts: Cu(I) salts for triazole formation

  • Solvents: Ethanol/DMF mixtures for optimal yield

Yield optimization requires precise stoichiometry and purification via column chromatography (hexane:ethyl acetate, 7:3).

Physicochemical Properties

Experimental and Calculated Parameters

PropertyValueSource
Molecular Weight396.84 g/mol
logP4.513
logD4.513
Polar Surface Area84.56 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound exhibits moderate lipophilicity (logP = 4.5), suggesting adequate membrane permeability for drug candidates. Its polar surface area aligns with molecules showing oral bioavailability .

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